5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid
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Overview
Description
5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 3-fluorophenylboronic acid with a carbonyl-containing compound under specific conditions to form the intermediate products. These intermediates are then further reacted to produce the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. These products may include oxidized or reduced forms of the compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating polymers and other advanced materials.
Biology: In biological research, the compound may be used as a probe or reagent in various assays and experiments. Its ability to interact with biological molecules can provide valuable insights into biological processes.
Medicine: The compound has potential applications in drug development. Its unique properties may make it useful in the design of new therapeutic agents or diagnostic tools.
Industry: In industry, this compound can be used in the production of advanced materials, such as coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism by which 5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological system and the intended use.
Comparison with Similar Compounds
5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-fluoro-5,1-phenylene)diboronic acid
5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-chloro-5,1-phenylene)diboronic acid
5,5'-(Carbonylbis(azanediyl)bis(methylene))bis(3-bromo-5,1-phenylene)diboronic acid
Uniqueness: The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions compared to its chloro- and bromo-substituted counterparts.
Properties
IUPAC Name |
[3-[[(3-borono-5-fluorophenyl)methylcarbamoylamino]methyl]-5-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16B2F2N2O5/c18-13-3-9(1-11(5-13)16(23)24)7-20-15(22)21-8-10-2-12(17(25)26)6-14(19)4-10/h1-6,23-26H,7-8H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCXUDQHHPXNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CNC(=O)NCC2=CC(=CC(=C2)B(O)O)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16B2F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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